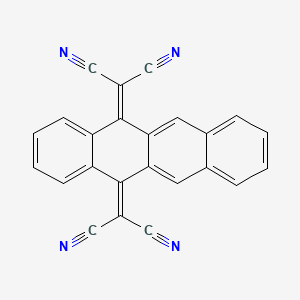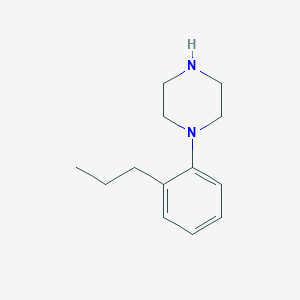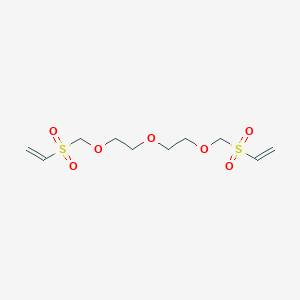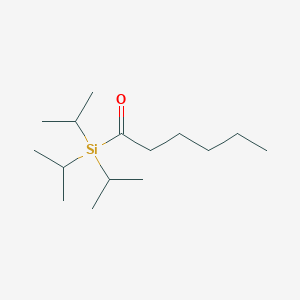![molecular formula C19H15N3O3 B14282164 Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate CAS No. 160647-76-7](/img/structure/B14282164.png)
Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 3-[(pyridin-4-yl)carbamoyl]phenol under mild conditions. This reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .
Industrial Production Methods
Industrial production of carbamates often involves the use of carbon dioxide and amines in the presence of catalysts. For example, a three-component coupling of amines, carbon dioxide, and halides enables the efficient synthesis of carbamates in the presence of cesium carbonate and tetrabutylammonium iodide . This method offers mild reaction conditions and short reaction times, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl or pyridinyl derivatives.
Aplicaciones Científicas De Investigación
Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl carbamate
- Pyridinyl carbamate
- N-phenylcarbamoyl derivatives
Uniqueness
Its structure allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Propiedades
Número CAS |
160647-76-7 |
|---|---|
Fórmula molecular |
C19H15N3O3 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
phenyl N-[3-(pyridin-4-ylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C19H15N3O3/c23-18(21-15-9-11-20-12-10-15)14-5-4-6-16(13-14)22-19(24)25-17-7-2-1-3-8-17/h1-13H,(H,22,24)(H,20,21,23) |
Clave InChI |
IRNDQMBBOIZKET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



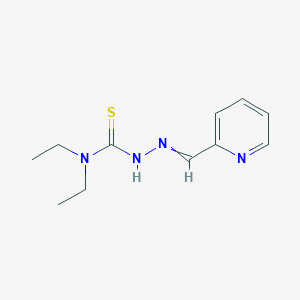
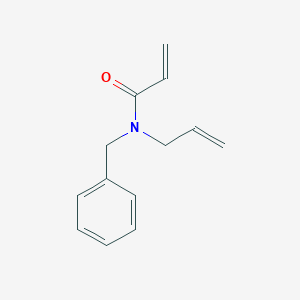

![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)


